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Compound of Interest

Compound Name: 4'-Fluoroacetophenone

Cat. No.: B120862

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4'-
Fluoroacetophenone (4-FAP), a key intermediate in the synthesis of various pharmaceutical
compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

4'-Fluoroacetophenone is an aromatic ketone with the chemical formula CsH~7FO. Its structure
consists of an acetophenone molecule substituted with a fluorine atom at the para position of
the phenyl ring.

Table 1: Physicochemical Properties of 4'-Fluoroacetophenone
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Property Value

IUPAC Name 1-(4-fluorophenyl)ethanone

CAS Number 403-42-9

Molecular Formula CsH7FO

Molecular Weight 138.14 g/mol [1]

Appearance Clear colorless to slightly yellow liquid
Melting Point 4°C

Boiling Point 196 °C

Density 1.138 g/mL at 25 °C

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4'-Fluoroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: 1H NMR Spectroscopic Data of 4'-Fluoroacetophenone (500 MHz, CDCI3)[2]

Chemical Shift () o Coupling Constant .
Multiplicity Assignment
[Ppm] (9) [Hz]
2.58 Singlet - -CHs (Methyl protons)
_ Ar-H (Protons ortho to
7.13 Triplet 8.8 )
Fluorine)
Ar-H (Protons meta to
7.98 Quartet

Fluorine)

Table 3: 13C NMR Spectroscopic Data of 4'-Fluoroacetophenone (125 MHz, CDCI3)[2]
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Chemical Shift (6) [ppm]

Assignment

26.5

-CHs

115.6 (d, J = 21.8 Hz)

C-H (Carbons ortho to Fluorine)

131.0 (d, J = 9.3 Hz)

C-H (Carbons meta to Fluorine)

133.6 (d, J = 3.0 Hz)

C-F (Carbon attached to Fluorine)

165.8 (d, J = 255.5 Hz)

C-C=0 (Quaternary carbon)

196.4

C=0 (Carbonyl carbon)

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands of 4'-Fluoroacetophenone

Wavenumber (cm~12) Intensity Assignment

~3050 Weak Aromatic C-H stretch

~2925 Weak Aliphatic C-H stretch

~1680 Strong C=0 stretch (Aryl ketone)
~1600, ~1500 Medium-Strong Aromatic C=C stretch
~1230 Strong C-F stretch

~840 Strong para-disubstituted C-H bend

Mass Spectrometry (MS)

Table 5: Key Mass Spectrometry Fragments of 4'-Fluoroacetophenone (Electron lonization)
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miz Relative Intensity Assighment

138 Moderate [M]* (Molecular ion)
123 High [M - CHs]*

95 High [CeHaF]*

75 Moderate [CeHs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 4'-Fluoroacetophenone was prepared by dissolving

approximately 20 mg of the compound in 0.7 mL of deuterated chloroform (CDCIs).

Tetramethylsilane (TMS) was used as an internal standard.

Instrumentation: *H and 3C NMR spectra were recorded on a Bruker AVANCE Ill 500 MHz

spectrometer.[2]

IH NMR Acquisition:

Pulse Sequence: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 12 ppm
13C NMR Acquisition:
e Pulse Sequence: zgpg30

e Number of Scans: 1024
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» Relaxation Delay: 2.0 s
e Spectral Width: 240 ppm

Data Processing: The raw data (Free Induction Decay - FID) was processed using
MestReNova software. A Fourier transform was applied, followed by phase correction and
baseline correction. The chemical shifts were referenced to the residual solvent peak of CDCIs
(6 =7.26 ppm for tH NMR and 6 = 77.16 ppm for 13C NMR).

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat 4'-Fluoroacetophenone was prepared between two
potassium bromide (KBr) plates.[3]

Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.

[4]

Acquisition:

Technique: Attenuated Total Reflectance (ATR) or Transmission.

Spectral Range: 4000-400 cm~1

Resolution: 4 cm~—!

Number of Scans: 32

Data Processing: A background spectrum of the empty KBr plates was recorded and
subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Sample Preparation: The liquid sample of 4'-Fluoroacetophenone was introduced directly into
the ion source via a heated probe.

Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an
electron ionization (EI) source.
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Acquisition:

lonization Mode: Electron lonization (El)

Electron Energy: 70 eV

Mass Range: m/z 40-400

Scan Speed: 1 scan/s

Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak
and major fragment ions. The relative intensities of the peaks were calculated with respect to

the base peak.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of 4'-

Fluoroacetophenone.
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Caption: Workflow for Spectroscopic Analysis of 4'-Fluoroacetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120862#spectroscopic-data-of-4-
fluoroacetophenone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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